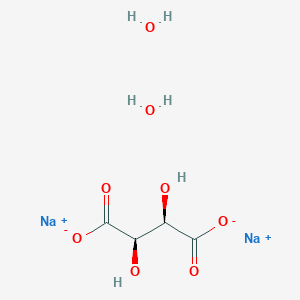

Sodium tartrate dihydrate

説明

Sodium tartrate dihydrate, also known as di-Sodium tartrate dihydrate or Tartaric acid sodium salt dihydrate, is a white crystalline solid . It is used in buffers for molecular biology and cell culture applications . Additionally, it is used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings .

Synthesis Analysis

Sodium tartrate dihydrate is the volumetric standard for Karl Fischer titration . Under normal conditions, it is stable and non-hygroscopic . It has a stoichiometric water content of 15.66% and is primarily used for titer determination in volumetry .Molecular Structure Analysis

The empirical formula of Sodium tartrate dihydrate is C₄H₄Na₂O₆ * 2H₂O . Its molecular weight is 230.08 g/mol .Chemical Reactions Analysis

Sodium tartrate dihydrate is used in the Karl Fischer titration method, which is based on the oxidation reaction between iodine and sulphur dioxide . Water reacts with iodine and sulphur dioxide to form sulphur trioxide and hydrogen iodide . An endpoint is reached when all the water is consumed .Physical And Chemical Properties Analysis

Sodium tartrate dihydrate is a white crystalline solid . It has a molar mass of 230.08 g/mol . It is found to be a mixed hydrate, containing 1 mol of channel water and 1 mol of lattice water . The pH value of a 5% aqueous solution is between 7.0 and 8.0 .科学的研究の応用

Molecular Biology: Buffer Component

In molecular biology, Sodium tartrate dihydrate serves as a buffer component. Buffers are essential in maintaining the pH and stability of biological samples during experiments .

Cell Culture: Media Supplement

Sodium tartrate dihydrate is used in cell culture applications as a media supplement to provide essential ions and maintain osmotic balance, which is crucial for cell health and function .

Food Industry: Emulsifier and Binding Agent

This compound acts as an emulsifier and binding agent in food products such as jellies, margarine, and sausage casings. It helps to stabilize food mixtures and improve texture .

Pharmaceutical Analysis: Reference Standard

It may be used as a pharmaceutical reference standard for the determination of analytes in pharmaceutical formulations, particularly by ionic liquid headspace gas chromatography .

Quality Control Testing

Sodium tartrate dihydrate is suitable for use in quality control testing across various industries, including pharmaceuticals and food & beverage, ensuring products meet established standards .

Calibration Requirements

In analytical laboratories, it is used for calibration requirements to ensure the accuracy and precision of analytical instruments and methodologies .

Water Content Determination Standards

It is also utilized as a standard for methods that determine water content, helping to identify the type of water of hydration in substances .

作用機序

Target of Action

Sodium tartrate dihydrate, also known as disodium tartrate dihydrate, is a disodium salt of l-(+)-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .

Mode of Action

Sodium tartrate dihydrate interacts with its targets (fats or oils) by acting as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible substances, such as oil and water. In this case, sodium tartrate dihydrate helps to evenly distribute fats or oils throughout the food product, improving its texture and consistency .

Result of Action

The primary result of sodium tartrate dihydrate’s action is the improved texture and consistency of food products. By acting as an emulsifier, it helps to evenly distribute fats or oils throughout the product . This can enhance the product’s palatability and shelf-life.

Action Environment

The action of sodium tartrate dihydrate can be influenced by various environmental factors. For instance, it is known to be soluble in water but insoluble in ethanol . This means that its efficacy as an emulsifier can be affected by the presence of alcohol. Additionally, its crystal structure captures a very precise amount of water, making it a common primary standard for Karl Fischer titration, a technique used to assay water content . Therefore, the moisture content of the environment can also influence its action.

将来の方向性

Sodium tartrate dihydrate continues to be a valuable compound in various fields, particularly in analytical chemistry where it serves as a primary standard for Karl Fischer titration . Its precise water content makes it an ideal candidate for this role . Future research may explore other potential applications of this compound in different scientific and industrial contexts.

特性

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2/t1-,2-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJLAJMGHXGFDE-DGFHWNFOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976556 | |

| Record name | Sodium 2,3-dihydroxybutanedioate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Sodium tartrate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium tartrate dihydrate | |

CAS RN |

6106-24-7 | |

| Record name | Sodium tartrate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dihydroxybutanedioate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA7C37AOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

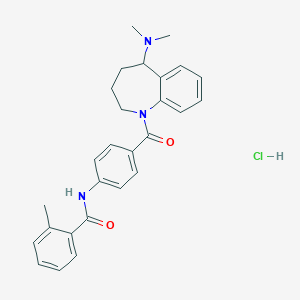

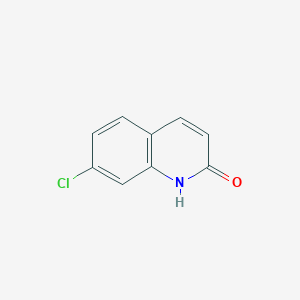

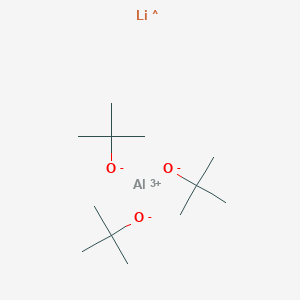

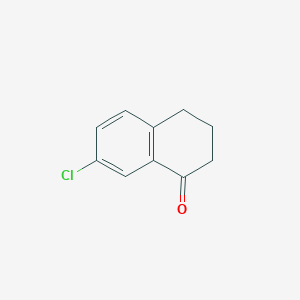

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

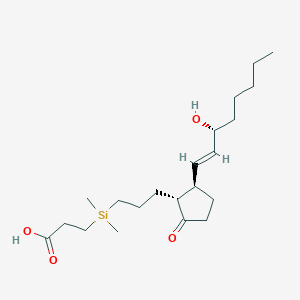

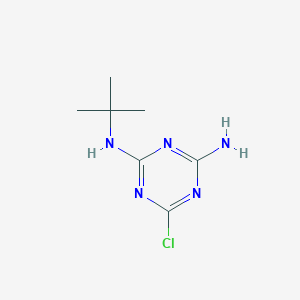

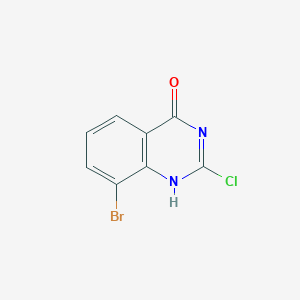

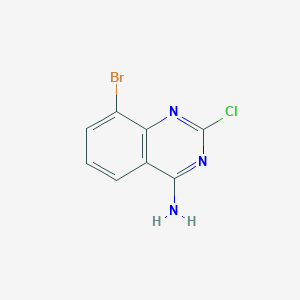

Feasible Synthetic Routes

Q & A

Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?

A1: Sodium tartrate dihydrate, also known as disodium tartrate dihydrate, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of sodium tartrate dihydrate is (C4H4O6Na2 · 2H2O).

Q2: What are the main applications of sodium tartrate dihydrate in food science?

A2: Sodium tartrate dihydrate is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.

Q3: How does sodium tartrate dihydrate affect the browning of processed cheese?

A3: The presence of sodium tartrate dihydrate as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using disodium tartrate dihydrate or trisodium citrate [].

Q4: Can sodium tartrate dihydrate be used as a standard material in analytical chemistry?

A4: Yes, sodium tartrate dihydrate serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of sodium tartrate dihydrate are available for calibrating Karl Fischer titrators and validating measurement methods [].

Q5: How does the concentration of sodium tartrate dihydrate impact the micellization of cationic surfactants?

A5: Studies have shown that increasing the concentration of sodium tartrate dihydrate in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of sodium tartrate dihydrate influences the self-assembly behavior of these surfactants.

Q6: What is the role of sodium tartrate dihydrate in cigarette paper?

A6: Sodium tartrate dihydrate is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.

Q7: Can sodium tartrate dihydrate be used to fabricate materials with specific properties?

A7: Research indicates that using sodium tartrate dihydrate in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.

Q8: Is sodium tartrate dihydrate sensitive to radiation, and can this property be useful?

A8: Sodium tartrate dihydrate exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of sodium tartrate dihydrate is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。